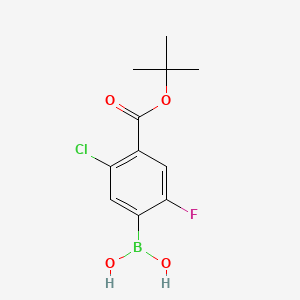

(4-(tert-Butoxycarbonyl)-5-chloro-2-fluorophenyl)boronic acid

CAS No.:

Cat. No.: VC13804257

Molecular Formula: C11H13BClFO4

Molecular Weight: 274.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BClFO4 |

|---|---|

| Molecular Weight | 274.48 g/mol |

| IUPAC Name | [5-chloro-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |

| Standard InChI | InChI=1S/C11H13BClFO4/c1-11(2,3)18-10(15)6-4-9(14)7(12(16)17)5-8(6)13/h4-5,16-17H,1-3H3 |

| Standard InChI Key | IQCTZTKLYDVUDA-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1F)C(=O)OC(C)(C)C)Cl)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1F)C(=O)OC(C)(C)C)Cl)(O)O |

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

The molecular structure of (4-(tert-Butoxycarbonyl)-5-chloro-2-fluorophenyl)boronic acid features a phenyl ring substituted with three functional groups:

-

A tert-butoxycarbonyl (Boc) group at the 4-position, providing steric bulk and protecting amine functionalities in synthetic intermediates.

-

Chlorine at the 5-position, enhancing electronic effects and influencing reactivity in electrophilic substitutions.

-

Fluorine at the 2-position, modulating lipophilicity and hydrogen-bonding interactions.

-

A boronic acid (-B(OH)) group at the 1-position, enabling participation in cross-coupling reactions.

The interplay of these groups confers distinct electronic and steric properties, making the compound a valuable scaffold for tailored syntheses.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHBClFO |

| Molecular Weight | 274.48 g/mol |

| CAS Number | 1380425-7 |

| Purity | >96% (HPLC) |

| Storage Conditions | 2–8°C, inert atmosphere |

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of (4-(tert-Butoxycarbonyl)-5-chloro-2-fluorophenyl)boronic acid typically involves a multi-step sequence:

-

Phenyl Ring Functionalization: Introduction of chlorine and fluorine via directed ortho-metalation or halogen exchange reactions.

-

Boc Protection: Installation of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate under basic conditions.

-

Boronic Acid Incorporation: Miyaura borylation using palladium catalysts and bis(pinacolato)diboron to introduce the boronic acid moiety .

Key challenges include minimizing dehalogenation during borylation and ensuring regioselectivity in polysubstituted arenes.

Analytical Validation

Modern techniques confirm structural integrity and purity:

-

NMR Spectroscopy: NMR identifies fluorine environments, while NMR verifies boronic acid formation.

-

Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns.

-

HPLC: Purity assessment using reverse-phase columns with UV detection.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables palladium-catalyzed couplings with aryl halides, forming biaryl structures central to drug discovery. For example, coupling with 5-bromo-2-aminopyridine yields intermediates for kinase inhibitors .

Table 2: Representative Suzuki Reaction Yields

| Partner Halide | Catalyst System | Yield (%) |

|---|---|---|

| 4-Bromoanisole | Pd(PPh)/KCO | 89 |

| 2-Iodothiophene | PdCl(dppf)/CsF | 78 |

Functional Group Compatibility

The Boc group’s stability under basic conditions allows sequential deprotection and functionalization. For instance, acidolytic removal of Boc post-coupling unveils free amines for further derivatization .

Derivatives and Stabilized Analogs

Pinacol Ester Derivatives

The pinacol ester analog (CAS 1218790-25-0) offers improved stability and handling, with a molecular weight of 356.6 g/mol. This derivative is preferred for long-term storage and slow-release applications in synthesis .

Table 3: Comparison of Boronic Acid and Pinacol Ester

| Property | Boronic Acid | Pinacol Ester |

|---|---|---|

| Stability | Air-sensitive | Air-stable |

| Solubility | Moderate in THF | High in DCM |

| Reactivity | Immediate | Controlled release |

Future Research Directions

-

Catalyst Development: Exploring N-heterocyclic carbene (NHC) ligands to enhance coupling efficiency with sterically hindered partners.

-

Targeted Drug Delivery: Conjugating the boronic acid to nanoparticle carriers for site-specific proteasome inhibition.

-

Green Chemistry: Optimizing solvent-free borylation protocols to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume